molecular formula C6H5BrN2O B8715528 5-bromopicolinaldehyde oxime

5-bromopicolinaldehyde oxime

Cat. No.: B8715528
M. Wt: 201.02 g/mol
InChI Key: REIWTWVVFCFHCB-UHFFFAOYSA-N
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Description

5-Bromopicolinaldehyde oxime (CAS 501939-52-2) is a pyridine derivative with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at the 5-position, an aldehyde group at the 2-position, and an oxime functional group (-NOH) (Figure 1). This compound is primarily utilized in laboratory research for organic synthesis and coordination chemistry due to its ability to act as a ligand or intermediate in metal-organic frameworks (MOFs) .

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

N-[(5-bromopyridin-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C6H5BrN2O/c7-5-1-2-6(4-9-10)8-3-5/h1-4,10H

InChI Key

REIWTWVVFCFHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopicolinaldehyde oxime typically involves the reaction of 5-bromopicolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is carried out in a mixture of methanol and water at room temperature for several hours . The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The oxime group undergoes oxidation under controlled conditions:

  • Oxidative Deoximation :
    Treatment with N-bromophthalimide (NBPI) in acetone/water (10:1 v/v) at room temperature selectively regenerates the parent aldehyde, 5-bromopicolinaldehyde, with yields up to 91% (Table 1). This method avoids overoxidation to carboxylic acids .
    Mechanism : NBPI abstracts a proton from the oxime, forming a nitroso intermediate that hydrolyzes to the aldehyde.

    OximeReagentConditionsProduct (Yield)
    5-Bromopicolinaldehyde oximeNBPIAcetone/H₂O, RT5-Bromopicolinaldehyde (91%)
  • Oxidation to Nitriles :
    Strong oxidizing agents (e.g., KMnO₄) convert the oxime to 5-bromopicolinonitrile, though this pathway is less selective.

Reduction Reactions

Hydrogenation of the oxime group proceeds via distinct pathways:

  • Catalytic Hydrogenation :
    Using Ru catalysts (e.g., RuCl₃) with DBU as a base under H₂ (50 bar) reduces the oxime to 5-bromopicolylamine. The reaction favors the hydroxylamine pathway, minimizing nitrile formation (Table 2) .
    Mechanism :

    • Path A: Direct hydrogenation of oxime → hydroxylamine → amine.

    • Path B: Dehydration to nitrile → hydrogenation to imine → amine.
      Path A dominates with nitrogenous bases (e.g., DBU), achieving >89% selectivity.

    CatalystBasePressure (H₂)Selectivity (%)TOF (h⁻¹)
    RuCl₃DBU50 bar89575
  • Reduction to Amines :
    LiAlH₄ in anhydrous THF reduces the oxime to 5-bromopicolylamine (67% yield).

Substitution Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

  • Sonogashira Coupling :
    Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI yields alkynyl derivatives (Table 3).
    Example :
    5-Bromopicolinaldehyde oxime+HC≡CPhPd/Cu5-(PhC≡C)-picolinaldehyde oxime\text{this compound} + \text{HC≡CPh} \xrightarrow{\text{Pd/Cu}} \text{5-(PhC≡C)-picolinaldehyde oxime}

    SubstrateNucleophileCatalystProduct Yield (%)
    This compoundPhenylacetylenePd(PPh₃)₄/CuI74

Beckmann Rearrangement

Under acidic conditions (e.g., H₂SO₄), the oxime rearranges to 5-bromo-2-pyridylamide (Table 4) .
Mechanism :

  • Protonation of the oxime hydroxyl.

  • Migration of the pyridyl group to the adjacent nitrogen.

  • Hydrolysis to the amide.

ReagentConditionsProductYield (%)
H₂SO₄60°C, 6 h5-Bromo-2-pyridylamide68

Complexation with Metal Ions

The oxime acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .
Example :
5-Bromopicolinaldehyde oxime+NiCl2[Ni(C6H4BrN2O)2]2H2O\text{this compound} + \text{NiCl}_2 \rightarrow [\text{Ni}(C₆H₄BrN₂O)_2] \cdot 2\text{H}_2\text{O}
These complexes exhibit catalytic activity in oxidation and coupling reactions.

Hydrolysis and Rearrangement

In aqueous acidic or basic media, the oxime hydrolyzes to 5-bromopicolinaldehyde and hydroxylamine . Competing pathways include:

  • Beckmann Rearrangement (dominant in H₂SO₄).

  • Nitrile Formation (favored by dehydration at elevated temperatures).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Oxime Derivatives

The following table compares 5-bromopicolinaldehyde oxime with analogous pyridine oximes:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
This compound 501939-52-2 C₆H₅BrN₂O 201.02 Br (5-position), oxime (2-position) Lab synthesis, ligand chemistry
5-Bromo-3-methoxypicolinaldehyde oxime 1087659-33-3 C₇H₇BrN₂O₂ 231.05 Br (5), OMe (3), oxime (2) Enhanced solubility due to OMe group; higher cost ($400/g)
(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime 1228670-37-8 C₁₃H₁₁BrN₂O₂ 307.14 Br (6), benzyloxy (5), oxime (2) Bulky substituent for steric modulation in catalysis
3-Amino-5-bromopicolinaldehyde 137778-20-2 C₆H₅BrN₂O 201.02 Br (5), NH₂ (3) Reactive amino group for further functionalization

Structural Insights :

  • Bromine Substitution : The presence of bromine at the 5-position in all compounds enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Oxime vs. Aldehyde : Compared to its precursor, 5-bromopicolinaldehyde (CAS 31181-90-5, MW 186.01 g/mol), the oxime group improves stability against oxidation but reduces aldehyde-specific reactivity (e.g., nucleophilic additions) .
  • Substituent Effects : Methoxy or benzyloxy groups increase steric bulk and polarity, impacting solubility and ligand-metal binding affinities .

Non-Pyridine Oxime Compounds

4-Methylpentan-2-one Oxime (CAS 105-44-2)
  • Structure : Aliphatic oxime with a branched hydrocarbon chain.
  • Properties : Classified as harmful if swallowed (H302) and irritant to skin/eyes (H315/H319) .
  • Contrast : Unlike this compound, this compound lacks aromaticity, resulting in lower thermal stability and distinct toxicological profiles .
Phosgene Oxime (CX, CAS 1794-86-1)
  • Structure : Highly reactive chlorinated oxime.
  • Properties : Extreme toxicity (AEGL-1: 0.006 ppm); causes severe tissue damage .
  • Contrast: While both contain oxime groups, phosgene oxime’s volatility and corrosive nature contrast sharply with the lab-specific, non-volatile nature of this compound .

Research and Application Comparisons

Toxicity and Handling

  • Phosgene oxime and 4-methylpentan-2-one oxime demand stringent safety protocols due to their irritant and corrosive properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-bromopicolinaldehyde oxime, and how can reaction conditions be optimized?

Answer:
this compound can be synthesized via condensation of 5-bromopicolinaldehyde with hydroxylamine hydrochloride under mild acidic or basic conditions. Key steps include:

  • Aldoxime formation : React aldehyde with hydroxylamine (molar ratio 1:1.2) in ethanol/water (3:1) at 60°C for 4 hours .
  • Purification : Recrystallize from ethyl acetate/hexane to isolate the oxime. Monitor reaction progress via thin-layer chromatography (TLC, silica gel, eluent: ethyl acetate/hexane 1:2).
  • Optimization : Adjust pH (6–8) to minimize side products like nitriles. Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR : Use 1^1H and 13^{13}C NMR (DMSO-d6) to confirm the oxime’s E/Z isomerism. The aldehyde proton (δ 8.2–8.5 ppm) and oxime hydroxyl (δ 10–12 ppm) are diagnostic .
  • IR : Detect C=N stretch (~1630 cm1^{-1}) and O–H stretch (~3200 cm1^{-1}) .
  • GC-FTIR : Resolve E/Z isomers using a DB-5 column (30 m × 0.25 mm) with temperature programming (50°C to 250°C at 10°C/min) .

Advanced: How can researchers investigate the isomerization dynamics of this compound under varying experimental conditions?

Answer:

  • Kinetic studies : Use 1^1H NMR to track isomer ratios in D2_2O at 25–80°C. Calculate activation energy via Arrhenius plots .

  • Chromatographic analysis : Apply multivariate curve resolution (MCR) to GC-FTIR data for isomer quantification .

  • Table 1 : Isomer distribution at equilibrium (25°C, pH 7):

    SolventE-isomer (%)Z-isomer (%)
    DMSO7822
    Ethanol6535

Advanced: How should contradictions in toxicity data between in vitro and in vivo models be addressed?

Answer:

  • Uncertainty factors : Apply factors (e.g., 3–10×) to extrapolate animal data to humans, accounting for interspecies variability .
  • Cross-validation : Compare cytotoxicity (e.g., IC50_{50} in HepG2 cells) with acute exposure guidelines (AEGL tiers) derived from animal studies .
  • Mechanistic studies : Use molecular docking to assess interactions with biological targets (e.g., acetylcholinesterase) .

Advanced: What computational approaches are suitable for studying the reaction mechanisms involving this compound?

Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model nucleophilic addition or tautomerization pathways .
  • Transition state analysis : Identify intermediates using intrinsic reaction coordinate (IRC) calculations .
  • Solvent effects : Include polarizable continuum models (PCM) for aqueous or nonpolar environments .

Advanced: How can researchers design experiments to resolve discrepancies in reported stability profiles of this compound?

Answer:

  • Stress testing : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water 60:40) .
  • Kinetic modeling : Use pseudo-first-order rate equations to predict shelf-life under storage conditions .

Advanced: What strategies optimize the detection of this compound in complex matrices (e.g., biological samples)?

Answer:

  • Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane, followed by derivatization with BSTFA for GC-MS .
  • LC-MS/MS : Use a HILIC column (2.1 × 100 mm) with electrospray ionization (ESI+) for trace analysis (LOQ: 0.1 ng/mL) .

Advanced: How can hydrogen-bonding interactions of this compound influence its reactivity in catalytic systems?

Answer:

  • Crystallography : Solve single-crystal structures to identify H-bond networks (e.g., oxime-hydroxyl to pyridine nitrogen) .
  • Catalytic assays : Compare reaction rates in aprotic (DMF) vs. protic (MeOH) solvents to assess H-bond-mediated activation .

Advanced: What methodologies validate the purity of this compound in synthetic batches?

Answer:

  • Combined techniques : Use elemental analysis (C, H, N), HPLC (purity >98%), and melting point consistency (±1°C) .
  • Residual solvent analysis : Headspace GC-MS to detect traces of ethanol or ethyl acetate .

Advanced: How can researchers design studies to explore the environmental fate of this compound?

Answer:

  • Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C. Identify products via LC-QTOF-MS .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (48-hour EC50_{50}) and algal growth inhibition .

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